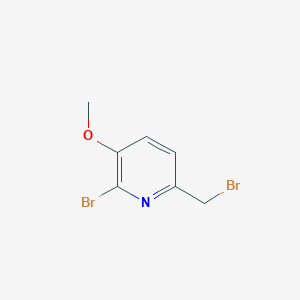
2-bromo-6-(bromomethyl)-3-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-6-(bromomethyl)-3-methoxypyridine: is a brominated pyridine derivative with the molecular formula C6H5Br2N and a molecular weight of 250.92 g/mol . This compound is characterized by the presence of two bromine atoms and a methoxy group attached to the pyridine ring, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions:
Bromination of Pyridine Derivatives: The synthesis of 2-bromo-6-(bromomethyl)-3-methoxy-pyridine typically involves the bromination of pyridine derivatives.
Suzuki Cross-Coupling Reaction: Another method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids, producing novel pyridine derivatives.
Industrial Production Methods: The industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is also common in industrial settings due to their efficiency and scalability .
化学反応の分析
Types of Reactions:
Substitution Reactions: 2-bromo-6-(bromomethyl)-3-methoxypyridine undergoes nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Catalysts: Palladium catalysts are frequently used in cross-coupling reactions involving this compound.
Major Products: The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution with an amine nucleophile would yield a pyridine derivative with an amino group .
科学的研究の応用
Chemistry:
Building Block: 2-bromo-6-(bromomethyl)-3-methoxypyridine serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s brominated structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
作用機序
The mechanism of action of 2-bromo-6-(bromomethyl)-3-methoxypyridine involves its ability to undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups. This reactivity is primarily due to the electron-withdrawing nature of the bromine atoms, which makes the carbon atoms adjacent to them more susceptible to nucleophilic attack .
類似化合物との比較
2-Bromopyridine: This compound is similar in structure but lacks the additional bromomethyl and methoxy groups.
2-Bromo-6-methylpyridine: This compound has a methyl group instead of a bromomethyl group, making it less reactive in certain substitution reactions.
Uniqueness: 2-bromo-6-(bromomethyl)-3-methoxypyridine is unique due to the presence of both bromomethyl and methoxy groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis .
生物活性
2-Bromo-6-(bromomethyl)-3-methoxypyridine is a pyridine derivative notable for its unique chemical structure, which includes two bromine substituents and a methoxy group. This compound has garnered attention for its potential biological activities, including antimicrobial properties and applications in organic synthesis. This article delves into its biological activity, synthesis methods, and relevant case studies.
- Chemical Formula : C8H8Br2N1O1
- Molecular Weight : Approximately 263.06 g/mol
- Structure : The compound features a bromomethyl group at the 6-position and a methoxy group at the 3-position of the pyridine ring, which influences its reactivity and biological properties.
Biological Activities
This compound has shown various biological activities:
- Antimicrobial Properties :
- Interaction with Biological Targets :
Synthesis Methods
Several synthetic routes have been developed for producing this compound:
- Electrochemical Bromination : This method involves the electrochemical oxidation of bromide to bromine, allowing for the selective bromination of organic molecules .
- Reactions with Fluorinating Agents : The compound can be converted into derivatives like 2-bromo-6-(bromomethyl)-3-fluoropyridine through reactions with fluorinating agents, expanding its utility in synthesizing fluorinated pyridines .
Antimicrobial Activity Study
A study presented at the American Chemical Society National Meeting examined the antimicrobial activity of various pyridine derivatives, including this compound. The results indicated that certain derivatives exhibited significant activity against resistant bacterial strains, suggesting a potential pathway for developing new antibiotics .
| Compound | Activity Against MRSA | Activity Against VRE |
|---|---|---|
| This compound | Moderate | High |
| Control Antibiotic | High | High |
Structure-Activity Relationship (SAR) Analysis
An empirical quantitative structure-activity relationship (QSAR) analysis was conducted to evaluate how structural variations influence biological activity. The study revealed a high correlation between specific functional groups and antimicrobial efficacy, emphasizing the importance of the bromomethyl and methoxy substituents in enhancing activity against pathogenic bacteria .
特性
IUPAC Name |
2-bromo-6-(bromomethyl)-3-methoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-11-6-3-2-5(4-8)10-7(6)9/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIHYCFTNHIAQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)CBr)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














